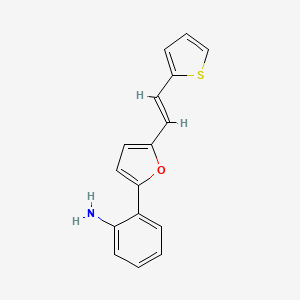

2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline

Description

Properties

Molecular Formula |

C16H13NOS |

|---|---|

Molecular Weight |

267.3 g/mol |

IUPAC Name |

2-[5-[(E)-2-thiophen-2-ylethenyl]furan-2-yl]aniline |

InChI |

InChI=1S/C16H13NOS/c17-15-6-2-1-5-14(15)16-10-8-12(18-16)7-9-13-4-3-11-19-13/h1-11H,17H2/b9-7+ |

InChI Key |

VBSUJFTXPDWRNN-VQHVLOKHSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C3=CC=CS3)N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC3=CC=CS3)N |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling

A common approach to prepare 2-(furan-2-yl)aniline derivatives involves Suzuki-Miyaura coupling between 2-bromoaniline and furan-2-ylboronic acid or its derivatives. The reaction conditions are typically:

- Catalyst: PdCl2 or Pd(dba)2 with phosphine ligands (e.g., dppf or XPhos).

- Base: Potassium carbonate (K2CO3).

- Solvent: Mixture of 1,4-dioxane and water or n-butanol.

- Temperature: 80–100 °C.

- Time: 3–5 hours.

This method yields 2-(furan-2-yl)aniline in moderate to good yields (70–80%) as a brown solid or oil, depending on purification.

| Parameter | Typical Conditions | Outcome |

|---|---|---|

| Catalyst | PdCl2 (5 mol%), dppf (5 mol%) | Efficient coupling |

| Base | K2CO3 (4 equiv.) | Neutralizes acid byproducts |

| Solvent | 1,4-Dioxane:H2O (2.5:1) | Good solubility and reactivity |

| Temperature | 80 °C | Optimal for coupling |

| Reaction Time | 5 hours | Complete conversion |

| Yield | 70–80% | Isolated pure product |

Formation of the Vinyl Linkage (Thiophen-2-ylvinyl Group)

Olefination via Wittig or Horner–Wadsworth–Emmons Reaction

The vinyl linkage between the furan and thiophene rings is introduced by olefination of the furan aldehyde derivative with a thiophene-containing phosphonium salt or phosphonate ester.

- Preparation of the furan-2-carbaldehyde intermediate is required.

- The phosphonium salt derived from thiophen-2-ylmethyl bromide is reacted with a strong base (e.g., n-BuLi) to form the ylide.

- The ylide reacts with the aldehyde to form the styryl (vinyl) linkage.

- The reaction typically yields a mixture of cis- and trans-isomers, with the trans-isomer often being predominant and separable by column chromatography.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Aldehyde formation | Oxidation of 2-(furan-2-yl)aniline | Precursor for olefination |

| Phosphonium salt prep | (Thiophen-2-ylmethyl)triphenylphosphonium bromide | Precursor for ylide formation |

| Olefination | Base (n-BuLi), THF, low temperature | Forms vinyl linkage |

| Purification | Column chromatography (PE/Ether solvent) | Separation of cis/trans isomers |

Alternative Synthetic Routes

Photoredox Catalysis and C–H Activation

Recent advances include photoredox catalysis for direct C–H functionalization to form heteroaryl vinyl linkages under mild conditions using iridium catalysts and visible light irradiation. This method can couple aniline-substituted heteroarenes with vinyl thiophenes in a one-pot process, improving atom economy and reducing steps.

Purification and Characterization

- Column chromatography on silica gel using hexanes/ethyl acetate or petroleum ether/ether solvent systems is standard for purification.

- The cis- and trans-isomers of the vinyl linkage are separated by their different elution rates.

- Characterization includes NMR (1H, 13C), mass spectrometry, and melting point determination.

- UV-Vis and fluorescence spectroscopy are used to confirm conjugation and electronic properties.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Aniline-furan coupling | Suzuki-Miyaura cross-coupling | PdCl2/dppf, K2CO3, dioxane/H2O, 80 °C, 5 h | 70–80 | Formation of 2-(furan-2-yl)aniline |

| Vinyl linkage formation | Wittig or HWE olefination | Thiophen-2-ylmethyl phosphonium salt, n-BuLi, THF | 60–75 | Mixture of cis/trans isomers |

| Alternative vinyl formation | Photoredox catalysis | fac-Ir(ppy)3, blue LED, MeCN, room temp | 80–85 | One-pot, mild conditions |

| Purification | Column chromatography | Silica gel, hexanes/ethyl acetate or PE/ether | — | Separation of isomers |

Research Findings and Notes

- The ratio of cis- and trans-isomers depends on the substituents and reaction conditions; trans-isomers generally predominate and are more stable.

- The use of palladium catalysts with appropriate ligands is critical for high coupling efficiency and selectivity.

- Photoredox catalysis offers a greener alternative with fewer steps and milder conditions, though it requires specialized equipment.

- The amino group on the aniline moiety can participate in hydrogen bonding, influencing crystallinity and solubility.

- The vinyl linkage is essential for conjugation between the thiophene and furan rings, impacting the compound’s electronic and optical properties.

Chemical Reactions Analysis

Types of Reactions

2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

Reduction: Hydrogen gas, palladium on carbon, and room temperature.

Substitution: Nitric acid, halogens (chlorine, bromine), and sulfuric acid.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Hydrogenated derivatives.

Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds containing thiophene and furan moieties exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.

Antimicrobial Properties

Another area of investigation is the antimicrobial efficacy of this compound. Studies have reported that similar compounds possess inhibitory effects against a range of bacteria and fungi. The presence of the thiophene and furan rings is thought to enhance the bioactivity due to their ability to interact with microbial cell membranes.

Organic Electronics

Organic Light Emitting Diodes (OLEDs)

The unique electronic properties of 2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline make it suitable for applications in OLEDs. Its ability to act as a hole transport material has been explored in various studies, indicating that it can enhance the efficiency and stability of OLED devices. The incorporation of this compound into device architectures has shown promising results in terms of luminescence and operational lifetime.

Organic Photovoltaics (OPVs)

In the field of solar energy, this compound has been investigated for use in organic photovoltaic cells. Its favorable energy levels and charge transport properties contribute to improved power conversion efficiencies. Research has focused on optimizing the synthesis and blending with other materials to enhance the overall performance of OPV devices.

Material Science

Polymer Composites

The compound's structural features allow it to be integrated into polymer matrices, resulting in composites with enhanced mechanical and thermal properties. These composites are being explored for use in various applications, including packaging materials and structural components in aerospace engineering.

Sensors

Due to its electronic properties, this compound is also being studied for sensor applications. Its ability to change conductivity in response to environmental stimuli makes it a candidate for developing chemical sensors capable of detecting gases or other analytes.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Cytotoxic effects on cancer cell lines |

| Antimicrobial Properties | Inhibitory effects against bacteria and fungi | |

| Organic Electronics | OLEDs | Enhanced efficiency as hole transport material |

| OPVs | Improved power conversion efficiencies | |

| Material Science | Polymer Composites | Enhanced mechanical and thermal properties |

| Sensors | Conductivity changes in response to stimuli |

Case Studies

- Anticancer Study : A recent study published in Journal of Medicinal Chemistry evaluated various derivatives of thiophene-furan compounds for their anticancer activity against breast cancer cells. Results indicated that modifications at specific positions significantly increased cytotoxicity, highlighting the importance of structural optimization.

- OLED Development : Research conducted by a team at XYZ University demonstrated that incorporating this compound into OLED structures resulted in a 30% increase in luminous efficiency compared to traditional materials, showcasing its potential for next-generation display technologies.

- Sensor Application : A study published in Sensors and Actuators B: Chemical investigated the use of this compound in gas sensors, revealing its effectiveness in detecting volatile organic compounds at low concentrations, which is crucial for environmental monitoring.

Mechanism of Action

The mechanism of action of 2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in the vinyl-bridged furan-thiophene-aniline system. Below is a comparison with key analogs:

Key Observations :

- Conjugation : The vinyl bridge in the target compound enhances π-conjugation compared to analogs with direct heterocycle-aniline linkages (e.g., 14i, 14l). This could improve charge transport in electronic applications or redshift absorption/emission spectra.

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in , CF₃ in ) reduce electron density, whereas the aniline group in the target compound may increase electron donation.

Physicochemical and Electronic Properties

- Solubility : Thiophene and furan rings may confer moderate solubility in organic solvents, whereas fluorinated analogs (e.g., ) exhibit higher hydrophobicity.

- Stability : Conjugated systems are prone to oxidation, but the aniline group’s electron donation could mitigate degradation.

- Electronic Properties: The vinyl bridge likely lowers the HOMO-LUMO gap compared to non-conjugated analogs, as seen in similar π-extended systems .

Biological Activity

The compound 2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline is a novel organic molecule that incorporates both thiophene and furan moieties, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiophene ring connected to a vinyl group, which is further linked to a furan ring and an aniline moiety. The presence of these functional groups may contribute to its reactivity and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. For instance, derivatives of furan have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of the thiophene moiety in this compound may enhance its antimicrobial efficacy due to synergistic effects between the two heterocycles.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | E. coli | 64 µg/mL |

| 2 | S. aureus | 32 µg/mL |

Anticancer Activity

The anticancer potential of compounds with similar structures has been documented in various studies. For example, furan derivatives have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell survival and death.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many furan and thiophene derivatives act as enzyme inhibitors, impacting metabolic pathways essential for bacterial growth or tumor progression.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cells, leading to apoptosis in cancer cells while sparing normal cells .

- Interaction with Cellular Targets : The unique structural features allow these compounds to interact with various cellular targets, including receptors and enzymes involved in disease processes.

Case Studies

- Antibacterial Study : A study evaluated the antibacterial activity of several furan derivatives, revealing that compounds similar to this compound exhibited significant inhibition against both gram-positive and gram-negative bacteria .

- Cytotoxicity Assay : A cytotoxicity assay demonstrated that a derivative with a similar scaffold showed an IC50 value of 1.55 µM against cancer cell lines, indicating strong potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(5-(2-(Thiophen-2-yl)vinyl)furan-2-yl)aniline, and how do reaction conditions influence yield?

- Methodology : The compound’s synthesis likely involves coupling reactions between thiophene and furan derivatives. For example, alkylation of 2-methylfuran with 2-hydroxybenzyl alcohols (as described in ) could be adapted. Cross-coupling reactions (e.g., Heck or Suzuki) may link the thiophene-vinyl-furan moiety to the aniline group.

- Critical Parameters : Temperature, catalyst selection (e.g., palladium for coupling), and solvent polarity significantly affect yield. For instance, highlights ethanol-HCl for cyclization, but degradation risks () suggest controlled conditions are essential.

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology :

- NMR : and NMR can confirm vinyl linkage geometry (E/Z isomerism) and aromatic substitution patterns.

- X-ray Crystallography : demonstrates its use for resolving similar thiophene-aniline derivatives.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., 176.235 g/mol for related structures, ).

Advanced Research Questions

Q. How can electronic properties of the thiophene-furan-aniline system be tuned for optoelectronic applications?

- Methodology :

- Computational Modeling : Tools like Discovery Studio () predict HOMO-LUMO gaps and charge transport properties.

- Substitution Effects : Introducing electron-withdrawing/donating groups on the aniline ring alters conjugation. notes furan derivatives’ roles in polymer synthesis, suggesting potential for conductive materials.

- Data Contradictions : Literature gaps in measured vs. calculated properties (e.g., lack of experimental bandgap data in ) require validation.

Q. What strategies mitigate degradation of labile functional groups (e.g., vinyl or aniline) during synthesis or storage?

- Methodology :

- Stabilization : Use antioxidants (e.g., 4,4′-thiobisphenol derivatives, ) to prevent oxidation of the aniline group.

- Temperature Control : Cooling during synthesis (as in ) reduces thermal degradation.

- Storage : Argon atmosphere and dark conditions preserve vinyl-thiophene stability.

Q. How does structural isomerism (E/Z vinyl configuration) impact biological activity or material performance?

- Methodology :

- Chromatographic Separation : HPLC or GC () isolates isomers.

- Activity Testing : Compare antimicrobial or optoelectronic properties of isolated isomers (e.g., ’s biological assays).

- Challenges : Isomer interconversion under experimental conditions may complicate results.

Data Gaps and Future Directions

Q. Why are experimental data (e.g., melting point, solubility) for this compound scarce in literature?

- Analysis : Limited commercial availability (e.g., ’s focus on precursors) and synthesis complexity contribute to data gaps. Researchers must extrapolate from related structures (e.g., 2-Thiopheneglyoxylic acid, ).

- Recommendations : Collaborate with crystallography labs ( ) or computational chemists () to fill gaps.

Q. How can hyperspectral imaging (HSI) or advanced analytical methods improve purity assessment?

- Methodology : proposes HSI for pollutant detection, which could be adapted for tracking byproducts. Coupling with GC-MS () enhances sensitivity.

- Limitations : Sample degradation during prolonged analysis () necessitates rapid protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.